molecular formula C18H27BN2O3 B1302248 (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 832114-06-4

(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B1302248
CAS No.: 832114-06-4
M. Wt: 330.2 g/mol
InChI Key: TXCDVBDHDQAWLR-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound with the molecular formula C18H27BN2O3. It is a derivative of piperazine and boronic acid, featuring a unique combination of functional groups that make it valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is usually stored under an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing boron atoms can exhibit anticancer properties. The incorporation of (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone into drug formulations has been explored for its ability to enhance the efficacy of chemotherapeutic agents. Studies have shown that the compound can act as a boron delivery system in boron neutron capture therapy (BNCT), which selectively targets cancer cells while sparing healthy tissue .

Neurological Applications

The piperazine moiety is known for its role in modulating neurotransmitter systems. Research has suggested that this compound may have applications in treating neurological disorders such as anxiety and depression by acting on serotonin receptors . Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology.

Polymer Chemistry

The compound's boron-containing structure allows it to function as a cross-linking agent in polymer chemistry. Its application in the synthesis of boron-containing polymers has been investigated for creating materials with enhanced thermal stability and mechanical properties . These materials have potential uses in coatings and composites.

Chromatography

This compound has been utilized as a standard in chromatographic methods for the analysis of complex mixtures containing piperazine derivatives. Its distinct chemical properties facilitate the development of robust analytical techniques for pharmaceutical quality control .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells .

Case Study 2: Neurological Effects

In a clinical trial reported in Neuropharmacology, participants receiving a formulation containing this compound showed marked improvement in anxiety scores compared to placebo groups. This suggests potential efficacy in treating anxiety disorders .

Mechanism of Action

The mechanism by which (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its role as a biochemical probe and potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both piperazine and boronic ester groups in (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone provides unique reactivity and versatility in synthetic chemistry. Its ability to participate in various reactions and interact with biological targets makes it a valuable compound in research and industry .

Biological Activity

The compound (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone , with CAS number 832114-06-4 , is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, pharmacokinetics, and relevant case studies.

The molecular formula of the compound is C18H27BN2O3C_{18}H_{27}BN_{2}O_{3} with a molecular weight of 330.23 g/mol . It features a piperazine ring which is often associated with various pharmacological effects. The compound's structure includes a boron-containing moiety that may enhance its biological interactions.

PropertyValue
CAS Number832114-06-4
Molecular FormulaC18H27BN2O3
Molecular Weight330.23 g/mol
Solubility0.187 mg/ml
Log P (octanol-water)1.08

Antitumor Activity

Research indicates that compounds containing piperazine moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, showing promising cytotoxic effects. A study demonstrated that the compound could inhibit cell proliferation in breast cancer cells via apoptosis induction mechanisms .

The biological activity of the compound may be attributed to its ability to interact with specific protein targets involved in cancer progression and metastasis. The presence of the dioxaborolane group suggests potential interactions with biomolecules through boron-mediated processes, which can disrupt cellular signaling pathways critical for tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

  • Bioavailability Score : 0.55
  • Blood-Brain Barrier Permeability : Yes
  • CYP Inhibition : Inhibits CYP2D6 but not other major CYP enzymes.

These properties suggest that the compound could be effective in central nervous system targets while maintaining a manageable safety profile.

Case Studies and Research Findings

  • Cytotoxicity Assays : A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results indicated IC50 values in the low micromolar range, suggesting potent activity .
  • Target Identification : Using affinity chromatography and mass spectrometry, researchers identified several protein targets for this compound related to apoptosis and cell cycle regulation. This provides insights into its mechanism of action and potential therapeutic applications .
  • In Vivo Studies : Preliminary animal studies showed that administration of the compound resulted in significant tumor reduction in xenograft models compared to control groups. These findings support further development towards clinical trials .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)15-8-6-14(7-9-15)16(22)21-12-10-20(5)11-13-21/h6-9H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDVBDHDQAWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374996
Record name (4-Methylpiperazin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832114-06-4
Record name (4-Methyl-1-piperazinyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832114-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylpiperazin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

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